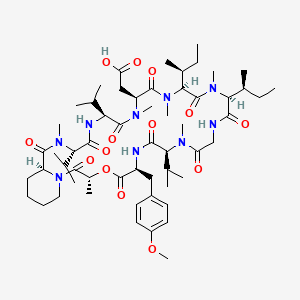

Cyclopeptolide 1

Description

Overview of Cyclopeptolides as Natural Products in Chemical Biology

Cyclopeptolides are a group of natural products characterized by a cyclic structure containing both peptide and ester linkages, classifying them as depsipeptides. They are often produced by microorganisms, particularly fungi and bacteria. The study of cyclopeptolides is integral to chemical biology, a discipline that employs chemical principles and techniques to investigate and manipulate biological systems. Natural products like cyclopeptolides serve as valuable tools in this field, offering insights into molecular targets, signaling pathways, and cellular mechanisms. The structural diversity found within the cyclopeptolide (B12752906) class contributes to a wide range of observed biological activities, including antifungal, antibacterial, and cytotoxic properties jmb.or.krjelsciences.commdpi.com. Endophytic fungi, residing within plant tissues, are recognized as a promising source for discovering novel natural products with diverse biological activities, including cyclopeptolides researchgate.net.

Historical Perspective of Cyclopeptolide 1 Discovery and Initial Characterization

This compound was initially isolated from the fermentation broth of the imperfect fungus Septoria sp., strain NRRL 15761 acs.org. Its discovery was linked to its antifungal activity acs.org. Early characterization efforts focused on determining its chemical structure through spectroscopic methods. Extensive 1D and 2D NMR experiments, along with high-resolution mass spectrometry, were crucial in elucidating its planar structure and assigning its chemical shifts jmb.or.kracs.org. The molecular formula of this compound was established as C57H91N9O14, with a molecular mass of 1125 daltons jmb.or.kr. X-ray analysis of a bromoanilide derivative was also employed to confirm its structure acs.org. Initial studies identified this compound as an antifungal substance active against yeasts and yeast-like fungi jmb.or.kracs.org.

Significance of this compound in Contemporary Natural Product Research

This compound holds significance in contemporary natural product research for several reasons. Its complex cyclopeptolide structure, featuring a high proportion of N-methylated amino acids, presents interesting challenges and opportunities for synthetic chemists and contributes to its lipophilicity jmb.or.kr. The study of its biosynthesis provides insights into the enzymatic machinery involved in non-ribosomal peptide synthesis. Furthermore, its biological activities, particularly its antifungal properties and its ability to modulate multidrug resistance, have driven further investigation acs.orgresearchgate.netnih.gov. Research into this compound and its derivatives continues to explore its potential as a lead compound for the development of new antifungal agents and chemosensitizers acs.orgresearchgate.netnih.gov. Its role in interfering with protein translocation also highlights its utility as a chemical tool in cell biology research plos.orgnih.gov. The ongoing discovery and characterization of natural products like this compound remain vital for identifying novel chemical scaffolds and biological activities with potential applications in medicine and agriculture nih.govnih.govga-online.orgscirp.orgfrontiersin.org.

Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C57H91N9O14 | jmb.or.krechemi.com |

| Molecular Weight | 1126.4 g/mol | echemi.com |

| Exact Mass | 1125.66854861 g/mol | echemi.com |

| UV Absorption (λmax) | 277 nm | jmb.or.kr |

| Topological Polar Surface Area (TPSA) | 282 Ų echemi.com | |

| XLogP3 | 5.4 echemi.com |

Antifungal Activity of this compound

| Fungal Species | Activity | Source |

| Botrytis cinerea | Potent antifungal activity jmb.or.krsapub.org | |

| Yeasts and yeast-like fungi | Antifungal activity jmb.or.kracs.org | |

| Alternaria alternata | Moderate activity jmb.or.kr | |

| Magnaporthe grisea | Moderate activity jmb.or.kr | |

| Fusarium oxysporum | No activity (up to 100 µM) jmb.or.kr | |

| Phytophthora infestans | No activity (up to 100 µM) jmb.or.kr | |

| Rhizoctonia solani | No activity (up to 100 µM) jmb.or.kr |

Structure

2D Structure

Properties

CAS No. |

129816-38-2 |

|---|---|

Molecular Formula |

C57H91N9O14 |

Molecular Weight |

1126.4 g/mol |

IUPAC Name |

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |

InChI |

InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

WRIUTPDMSISMSW-OJCSTHIPSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyclopeptolide 1; SDZ 90-215; Cyclopeptolide-1; |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Cyclopeptolide 1

Origin and Isolation from Fungal Sources

The discovery and subsequent isolation of Cyclopeptolide (B12752906) 1 have been documented from two distinct fungal species, highlighting its presence in the fungal kingdom.

Cyclopeptolide 1 was successfully isolated from the fermentation broth of the fungus Ulocladium atrum (CNU 9055 isolate) through a multi-step extraction and chromatographic process. The fungus was cultured in a liquid medium containing sucrose, potassium dihydrogen phosphate, potassium nitrate, magnesium sulfate, and ferric chloride for 10 days at 25°C on a rotary shaker.

The isolation procedure commenced with the filtration of the 4-liter fermentation broth to remove the fungal mycelium. The resulting filtrate was then subjected to liquid-liquid extraction with ethyl acetate. This ethyl acetate-soluble portion was concentrated under reduced pressure, yielding a crude extract. This extract was then purified using a series of chromatographic techniques. Initially, silica (B1680970) gel column chromatography was employed, followed by further purification on a Sephadex LH-20 column, which ultimately afforded 85.5 mg of pure this compound. jmb.or.kr

Prior to its isolation from Ulocladium atrum, this compound was identified as an antifungal substance produced by the fungus Septoria sp. NRRL15761. jmb.or.kr This earlier identification laid the groundwork for subsequent investigations into this class of cyclic peptides.

Advanced Spectroscopic Characterization for Structural Assignment

The definitive structure of this compound was determined through the application of a suite of modern spectroscopic techniques, which allowed for the precise assignment of its atomic composition and connectivity.

Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments were instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts of this compound. nih.gov The spectra were recorded in deuterated methanol (B129727) (CD₃OD). The complete assignments are detailed in the interactive table below. jmb.or.kr

¹H and ¹³C NMR Data of this compound in CD₃OD

| No. | ¹³C | ¹H (J in Hz) |

| HPA | ||

| 1 | 172.9 | |

| 2 | 73.1 | 5.47, d (3.5) |

| 3 | 36.3 | 2.92, dd (14.0, 3.5) |

| 2.80, dd (14.0, 9.0) | ||

| 4 | 137.9 | |

| 5, 9 | 130.4 | 7.18, d (8.5) |

| 6, 8 | 115.0 | 6.78, d (8.5) |

| 7 | 157.6 | |

| homoPro | ||

| 1 | 175.2 | |

| 2 | 59.8 | 4.10, t (8.0) |

| 3 | 28.5 | 2.26, m |

| 1.94, m | ||

| 4 | 22.8 | 1.58, m |

| 5 | 29.7 | 1.58, m |

| 6 | 47.9 | 3.65, m |

| 3.08, m | ||

| NMeVal(1) | ||

| 1 | 171.8 | |

| 2 | 65.9 | 4.01, d (10.5) |

| 3 | 30.7 | 2.30, m |

| 4 | 20.2 | 1.01, d (6.5) |

| 5 | 18.2 | 0.90, d (6.5) |

| N-Me | 32.1 | 3.16, s |

| Val | ||

| 1 | 173.0 | |

| 2 | 58.1 | 4.54, d (9.5) |

| 3 | 31.5 | 2.12, m |

| 4 | 19.8 | 0.98, d (7.0) |

| 5 | 19.1 | 0.96, d (7.0) |

| NMeAsp | ||

| 1 | 172.6 | |

| 2 | 58.7 | 5.30, dd (10.0, 5.0) |

| 3 | 36.9 | 2.99, dd (17.0, 5.0) |

| 2.84, dd (17.0, 10.0) | ||

| 4 | 174.1 | |

| N-Me | 29.8 | 2.94, s |

| NMeIle(1) | ||

| 1 | 172.6 | |

| 2 | 64.1 | 4.88, d (10.0) |

| 3 | 34.1 | 2.14, m |

| 4 | 25.8 | 1.48, m |

| 1.18, m | ||

| 5 | 11.6 | 0.90, t (7.5) |

| 6 | 16.0 | 0.94, d (7.0) |

| N-Me | 30.1 | 3.12, s |

| NMeIle(2) | ||

| 1 | 172.9 | |

| 2 | 64.3 | 4.90, d (10.0) |

| 3 | 34.1 | 2.14, m |

| 4 | 25.8 | 1.48, m |

| 1.18, m | ||

| 5 | 11.6 | 0.90, t (7.5) |

| 6 | 16.0 | 0.94, d (7.0) |

| N-Me | 30.1 | 3.12, s |

| Gly | ||

| 1 | 172.0 | |

| 2 | 42.1 | 4.04, dd (17.0, 6.0) |

| 3.86, dd (17.0, 7.0) | ||

| NMeVal(2) | ||

| 1 | 172.0 | |

| 2 | 65.9 | 4.01, d (10.5) |

| 3 | 30.7 | 2.30, m |

| 4 | 20.2 | 1.01, d (6.5) |

| 5 | 18.2 | 0.90, d (6.5) |

| N-Me | 32.1 | 3.16, s |

| OMeTyr | ||

| 1 | 170.5 | |

| 2 | 57.3 | 4.90, t (7.5) |

| 3 | 37.9 | 3.08, dd (14.0, 7.5) |

| 2.96, dd (14.0, 7.5) | ||

| 4 | 131.6 | |

| 5, 9 | 131.2 | 7.08, d (8.5) |

| 6, 8 | 114.6 | 6.80, d (8.5) |

| 7 | 159.5 | |

| O-Me | 55.6 | 3.75, s |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the precise molecular weight and elemental composition of this compound. The analysis provided quasi-molecular ion peaks at m/z 1126.7 [M+H]⁺ and m/z 1148.7 [M+Na]⁺, which suggested a molecular mass of 1,125 daltons. jmb.or.kr A high-resolution measurement of the sodium adduct (m/z 1148.6545 [M+Na]⁺) allowed for the unambiguous establishment of the molecular formula as C₅₇H₉₁N₉O₁₄. jmb.or.kr

The planar structure and the sequence of the amino acid residues within this compound were elucidated by a combination of 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These analyses allowed for the identification of the individual amino acid spin systems.

The sequence of the residues was determined to be HPA-homoPro-NMeVal(1)-Val-NMeAsp-NMeIle(1)-NMeIle(2)-Gly-NMeVal(1)-OMeTyr. A key correlation observed in the HMBC spectrum was between the methine proton of the 3-hydroxy-4-methoxyphenylacetyl (HPA) unit at δ 5.47 and the carbonyl carbon of the O-methyltyrosine (OMeTyr) residue at δ 170.5. This correlation confirmed the cyclic nature of the peptide and finalized the determination of its planar structure. jmb.or.kr

Biosynthetic Pathways and Genetic Basis of Cyclopeptolide 1

Enzymatic Machinery for Cyclopeptolide (B12752906) Biosynthesis

The core enzymatic machinery responsible for the construction of Cyclopeptolide 1 is a large, multi-functional enzyme system characteristic of non-ribosomal peptide synthesis.

Nonribosomal peptide synthetases (NRPSs) are the primary catalysts for the biosynthesis of a diverse range of peptide natural products, including cyclopeptolides. guidetopharmacology.orgamericanelements.commpg.de Unlike ribosomal synthesis which is directed by mRNA templates and utilizes only the 20 standard amino acids, NRPSs are large, modular enzymes that assemble peptides from a variety of proteinogenic and non-proteinogenic amino acids, as well as other carboxylic acids. americanelements.com Each module within an NRPS is typically responsible for the incorporation of a single building block into the growing peptide chain. These modules contain specific domains, such as adenylation (A) domains for substrate recognition and activation, thiolation (T) or peptidyl carrier protein (PCP) domains for tethering activated substrates, and condensation (C) domains for peptide bond formation. guidetopharmacology.org The sequential arrangement of these modules dictates the order of amino acid incorporation and thus the primary sequence of the resulting peptide.

Research into the biosynthesis of this compound has led to the partial purification and characterization of a specific peptolide synthetase enzyme from Septoria species. easychem.orgontosight.ai This enzyme is a large multienzyme polypeptide with an apparent molecular mass estimated at 1.2 MDa. easychem.orgontosight.ai In vitro studies have demonstrated that this peptolide synthetase is capable of synthesizing this compound. easychem.orgontosight.ai The catalytic activity of this synthetase is dependent on the presence of ATP, magnesium chloride, and the constituent amino and hydroxy acids of this compound. easychem.orgontosight.ai A key indicator of NRPS activity is the ATP-PPi exchange reaction, which this peptolide synthetase catalyzes, confirming its role in activating the building blocks for peptide assembly. easychem.orgontosight.ai

Detailed research findings on the in vitro synthesis highlight the enzyme's requirements:

| Component | Role in in vitro Synthesis |

| D-Lactic acid | Constituent building block |

| Constitutive amino acids | Constituent building blocks |

| ATP | Energy source for activation |

| Magnesium chloride | Essential cofactor |

| S-adenosyl-L-methionine (SAM) | Methyl group donor |

The enzyme synthesizes this compound when incubated with these components, starting with the N-unmethylated forms of the amino acids. easychem.orgontosight.ai

Mechanistic Aspects of Amino Acid Assembly and Modification

The assembly of this compound by the NRPS machinery involves not only the ordered ligation of amino acids but also specific modifications, most notably N-methylation and the incorporation of unusual residues.

A striking feature of this compound is its high proportion of N-methylated amino acid residues. fishersci.caeasychem.org N-methylation, the addition of a methyl group to the nitrogen atom of an amide bond, is a common modification in non-ribosomal peptides. mpg.deontosight.ai This modification can significantly impact the peptide's conformation, stability, membrane permeability, and biological activity. ontosight.ai In NRPS systems, N-methylation is typically catalyzed by integrated N-methyltransferase (N-MTase) domains within the NRPS modules or by separate trans-acting methyltransferases. mpg.dewikipedia.orgsigmaaldrich.com For this compound biosynthesis, the in vitro synthesis experiments show a requirement for S-adenosyl-L-methionine (SAM), the common methyl group donor in biological methylation reactions. easychem.orgontosight.ai This indicates that the N-methylation of specific amino acids occurs during the non-ribosomal assembly process, likely catalyzed by associated methyltransferase activity.

The structure of this compound incorporates several unique and modified amino acid residues beyond the standard 20 proteinogenic ones. Based on reported sequences, these include N-methylated valine (NMeVal), N-methylated aspartic acid (NMeAsp), N-methylated isoleucine (NMeIle), O-methyltyrosine (OMeTyr), homoproline (homoPro), and a hydroxy acid component, potentially hydroxypipecolic acid (HPA) or D-lactic acid (D-Lac)/R-hydroxyproline (R-Hypr), which is involved in the depsipeptide bond. fishersci.caeasychem.orghmdb.cacenmed.com NRPS systems are adept at recognizing and incorporating such non-proteinogenic building blocks through the specificity of their adenylation domains. americanelements.com The presence of O-methyltyrosine in the final product, while in vitro synthesis is enhanced by its provision, suggests that the O-methylation of tyrosine may occur prior to its activation and incorporation by the peptolide synthetase, or is catalyzed by a separate enzyme not intrinsically part of the core synthetase polypeptide. easychem.orgontosight.ai The depsipeptide linkage, a characteristic feature of cyclopeptolides, involves the formation of an ester bond between a carboxyl group and a hydroxyl group, typically catalyzed by a terminal thioesterase domain or a dedicated cyclization enzyme within the NRPS system. The involvement of a hydroxy acid like HPA or D-lactic acid is crucial for this cyclization event. fishersci.caeasychem.orghmdb.cacenmed.com

Analysis of Biosynthetic Gene Clusters (BGCs)

The genes encoding the large NRPS enzymes and any associated tailoring enzymes, such as methyltransferases, are typically organized together in the genome as biosynthetic gene clusters (BGCs). metabolomicsworkbench.orgnih.gov These clusters facilitate the co-regulation of the genes involved in the production of a specific secondary metabolite. While detailed analysis of the complete BGC specifically for this compound was not extensively described in the provided search results, the characterization of the 1.2 MDa peptolide synthetase from Septoria sp. NRRL15761 strongly implies the presence of a corresponding BGC in this organism's genome. easychem.orgontosight.ai Identifying and analyzing this BGC would involve techniques like genome sequencing and bioinformatics to locate the genes encoding the modular NRPS protein and any accessory enzymes responsible for modifications like N-methylation, hydroxylation, or the formation of the depsipeptide bond. Analysis of BGCs provides insights into the organization of biosynthetic machinery and can potentially be used for pathway engineering to produce analogues of the natural product. metabolomicsworkbench.orgnih.gov

Constituent Components of this compound and their PubChem CIDs

Identification of Putative Genes Involved in this compound Production

The identification of genes involved in secondary metabolite production, including cyclopeptolides, often relies on the principle that these genes are clustered together in the genome, forming BGCs. nih.govnih.govfrontiersin.org Genome mining and bioinformatic tools like antiSMASH are instrumental in predicting these clusters based on the presence of characteristic enzymes such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are often the "backbone" enzymes of these pathways. biorxiv.orgfrontiersin.org

While specific genes directly linked to this compound (SDZ 90-215) production have been studied, the full complement of the BGC responsible for its biosynthesis is an area of ongoing research. A patent mentions genes involved in the synthesis of a cyclic peptide compound, including those potentially encoding ABC transporters for efflux and thioesterases. google.com Homology analyses of genes involved in the biosynthesis of other cyclopeptolide antibiotics, such as virginiamycin S from Streptomyces virginiae, have revealed similarities to enzymes like aminotransferases, ligases, cyclodeaminases, and hydroxylases, providing potential clues for identifying analogous genes in this compound biosynthesis. nih.gov

The discovery of a gene cluster for the biosynthesis of KK-1, a cyclic depsipeptide, in Curvularia clavata highlights the use of comparative genomics and transcriptomic data to identify BGCs in filamentous fungi. frontiersin.org This approach, which correlates gene expression levels with compound production, can be applied to identify putative genes involved in this compound biosynthesis in its producing organism. frontiersin.org

Comparative Genomics of Cyclopeptolide BGCs across Fungal Genera

Comparative genomics plays a crucial role in understanding the evolution and diversity of fungal secondary metabolite BGCs, including those potentially responsible for cyclopeptolides. nih.govfrontiersin.org By comparing the genomes of different fungal species, researchers can identify conserved gene clusters or variations that may account for the production of similar or structurally related compounds. nih.govfrontiersin.orgbiorxiv.org

Studies on fungal BGCs have shown that their number and type can vary significantly across different fungal genomes. frontiersin.orgfrontiersin.org While NRPSs are often predominant in non-lichenized fungi, the distribution and types of BGCs can differ depending on the fungal lineage and ecological niche. frontiersin.org Comparative genomic analyses, coupled with tools like BiG-FAM which clusters BGCs based on similar domain architectures, can help group related cyclopeptolide BGCs and identify structurally divergent ones. frontiersin.org

The study of marine fungi, for instance, has revealed the presence of numerous NRPS and NRPS-like BGCs, many of which are not homologous to characterized clusters, suggesting a vast untapped potential for novel cyclopeptolides and other peptide-based metabolites. escholarship.org Comparative analysis of BGC features across different fungal genera can provide insights into the evolutionary history of cyclopeptolide biosynthesis and help prioritize gene clusters for further investigation. nih.gov

Strategies for Biosynthetic Pathway Elucidation and Engineering

Elucidating and engineering biosynthetic pathways for natural products like this compound are essential steps towards understanding their production and potentially enhancing their yield or generating analogs. A combination of genetic, genomic, and biochemical approaches is typically employed.

Strategies for pathway elucidation include:

Genome Mining: Utilizing bioinformatic tools to identify putative BGCs based on the presence of characteristic enzymes (e.g., NRPSs). biorxiv.orgfrontiersin.org

Transcriptomics: Analyzing gene expression profiles under conditions that induce or repress cyclopeptolide production to identify co-expressed genes within a BGC. frontiersin.org

Gene Knockout or Silencing: Inactivating specific genes within a putative BGC to observe the effect on cyclopeptolide production. asm.org

Heterologous Expression: Introducing a putative BGC or individual genes into a heterologous host organism to reconstitute the pathway and confirm gene function. frontiersin.org

Biochemical Characterization: Purifying and characterizing the enzymes involved in the pathway to understand their catalytic activities and substrate specificities. researchgate.net

Strategies for engineering cyclopeptolide biosynthetic pathways for improved production or diversification include:

Overexpression of Pathway Genes: Increasing the expression levels of key enzymes or regulatory genes within the BGC to boost product yield. nih.gov

Metabolic Engineering of Host Strain: Modifying the host organism's primary metabolism to increase the availability of precursors for cyclopeptolide synthesis. nih.gov

Gene Cluster Refactoring: Reorganizing or modifying the BGC to optimize gene expression and pathway flux. frontiersin.org

Directed Evolution of Enzymes: Engineering pathway enzymes to alter their substrate specificity or catalytic efficiency, potentially leading to the production of novel cyclopeptolide analogs.

Synthetic Biology Approaches: Designing and constructing artificial gene circuits or pathways for controlled cyclopeptolide production in suitable hosts. frontiersin.orgnih.gov

Chemical elicitation using epigenetic modifiers has also been explored as a strategy to activate silent BGCs in fungi, potentially leading to the discovery or enhanced production of secondary metabolites, including cyclopeptolides. nih.gov

The synthesis of cyclic peptides and depsipeptides, including cyclopeptolides, can also be approached through chemical synthesis, offering alternative routes for obtaining these compounds and their analogs. researchgate.netpnas.org

Chemical Synthesis and Analog Design of Cyclopeptolide 1

Total Synthesis Approaches to Cyclopeptolide (B12752906) 1 and Related Compounds

Total synthesis of complex cyclic peptides and depsipeptides like Cyclopeptolide 1 requires carefully orchestrated strategies to assemble the linear precursor and subsequently achieve efficient macrocyclization. Research in this area has focused on developing robust and stereoselective routes to access these challenging molecular scaffolds. The synthesis of a series of derivatives of the antifungal this compound, which is composed of nine S-amino acids and R-lactic acid, has been described researchgate.netacs.orgacs.org. The first total synthesis of related cyclodepsipeptides, such as sperabillin A and C, and pipecolidepsin A, highlights the complexity and the synthetic strategies involved in accessing this class of compounds researchgate.netnih.gov.

Strategies for Macrocyclization

Macrocyclization is a critical step in the total synthesis of cyclopeptolides, involving the formation of an intramolecular amide or ester bond to close the ring structure. This process can be challenging due to entropic factors and the potential for competing intermolecular reactions. Various strategies have been developed to promote efficient macrocyclization, often involving high dilution conditions or the use of specific coupling reagents to favor the intramolecular reaction nih.govanii.org.uyresearchgate.net. Head-to-tail cyclizations via amide bond formation are a common approach in cyclic peptide synthesis researchgate.net. The success of macrocyclization is highly dependent on the peptide sequence and the size of the ring being formed anii.org.uy. For smaller rings, particularly those with fewer than seven amino acids, cyclization can be difficult anii.org.uy. The incorporation of turn-inducing elements or specific amino acids like D-amino acids, N-methylated amino acids, or proline can facilitate cyclization by predisposing the linear peptide to adopt a more favorable conformation for ring closure anii.org.uy. Methods involving the activation of the C-terminus of a linear peptide precursor followed by cyclization have been employed nih.gov. For depsipeptides, macrocyclization can occur through the formation of either an ester bond (macrolactonization) or an amide bond (macrolactamization) researchgate.net.

Stereocontrolled Synthesis of Non-Proteinogenic Amino Acids and Hydroxy Acids

This compound and many related natural products contain non-proteinogenic amino acids and hydroxy acids, which contribute significantly to their unique structures and biological activities nih.govnih.govwikipedia.org. The stereocontrolled synthesis of these building blocks is crucial for the successful total synthesis of cyclopeptolides. Non-proteinogenic amino acids are amino acids that are not among the 22 proteinogenic amino acids incorporated into proteins during translation wikipedia.orgwikipedia.org. They can occur naturally through biosynthesis or be synthesized in the laboratory wikipedia.org. Various methods have been developed for the asymmetric synthesis of non-proteinogenic amino acids, including asymmetric hydrogenation of dehydroamino acids catalyzed by chiral transition metal complexes nih.gov. The synthesis of stereochemically defined non-proteinogenic amino acids, appropriately protected for solid-phase peptide synthesis, is a key aspect in constructing complex peptide and depsipeptide sequences nih.gov. Similarly, the stereocontrolled synthesis of hydroxy acids is essential for assembling the depsipeptide backbone, which contains ester linkages in addition to amide bonds pnas.org.

Semisynthesis and Derivatization Strategies

Semisynthesis and derivatization offer alternative or complementary approaches to total synthesis for obtaining this compound analogs. Semisynthesis typically involves modifying a naturally occurring cyclopeptolide or a readily available precursor through chemical reactions. Derivatization focuses on introducing chemical modifications to the existing structure to alter its properties or create new analogs. SDZ 280-446 is an example of a semisynthetic cyclopeptolide derivative researchgate.netsci-hub.senih.gov.

Functional Group Manipulations and Chemical Modifications

Chemical modifications of cyclopeptolides can involve targeted functional group manipulations on the amino acid side chains, the peptide backbone, or the hydroxy acid components. These modifications can be used to introduce new functionalities, alter physicochemical properties, or attach probes for biological studies escholarship.org. Examples of functional group manipulations include thionation of amide bonds and subsequent reactions sciforum.net. Derivatization techniques, such as silylation, are commonly used in chemical analysis to make compounds more amenable to techniques like gas chromatography mdpi.comsigmaaldrich.com. While these examples are general, the principles apply to the chemical modification of cyclopeptolides. The ease of derivatization of functional groups can vary depending on the reagent and steric hindrance sigmaaldrich.com.

Generation of this compound Analogs with Modified Backbone or Side Chains

The creation of this compound analogs with modifications to the peptide backbone or amino acid side chains is a key strategy in exploring structure-activity relationships and developing compounds with improved properties. These modifications can influence conformation, stability, and interactions with biological targets nih.gov. Analogs can be generated through both total synthesis, by incorporating modified building blocks, and semisynthesis or derivatization of the natural product researchgate.netacs.orgacs.organii.org.uydntb.gov.uaresearchgate.net. Chemical derivatization has been shown to alter the potency and specificity of cyclopeptolides nih.gov. For instance, the semisynthetic derivative SDZ 280-446 exhibits potent chemosensitizing activity researchgate.netsci-hub.senih.gov.

Advanced Synthetic Methodologies Applied to Cyclopeptolides

The synthesis of complex cyclopeptolides benefits from the application of advanced synthetic methodologies. These techniques aim to improve efficiency, selectivity, and sustainability in the synthesis of intricate molecules. Advanced synthetic techniques encompass a range of approaches, including the use of transition metal-catalyzed reactions, flow chemistry, and bioinspired synthesis ekb.egunimi.itunistra.frku.dkresearchgate.net. Solid-phase synthesis techniques are frequently employed in the construction of linear peptide and depsipeptide precursors before macrocyclization nih.govresearchgate.netnih.gov. The development of new methodologies for macrocyclization, such as those employing specific catalysts or reaction conditions, continues to be an active area of research nih.govpnas.org. Techniques that allow for the rapid synthesis of collections of cyclodepsipeptides with control over positional, stereochemical, and macrocycle size distribution are also being explored pnas.org.

Utilization of Mitsunobu Reaction in Cyclopeptide Synthesis

The Mitsunobu reaction is a versatile synthetic transformation widely employed in organic chemistry for the stereoselective conversion of alcohols into various functional groups, including esters. This reaction is particularly valuable in the synthesis of natural products and complex molecules like cyclopeptides and cyclodepsipeptides, often facilitating the formation of ester linkages or enabling cyclization steps with inversion of stereochemistry at the alcohol center. wikipedia.orgmdpi.comorganic-chemistry.org

In the context of this compound and its derivatives, the Mitsunobu reaction has been specifically utilized in the synthesis of analogs. For instance, the conversion of the R-lactic acid residue in this compound to its S-isomer in an analog was achieved via lactone ring cleavage of the parent compound, yielding an acyclic peptide intermediate. Subsequent recyclization of this linear precursor under Mitsunobu conditions, followed by deprotection, successfully furnished the S-Hypr10 analogue of this compound. nih.gov This demonstrates the utility of the Mitsunobu reaction in manipulating the stereochemistry of hydroxyl-bearing residues and facilitating macrocyclization to generate cyclopeptolide analogs.

While not directly detailing the synthesis of this compound itself, studies on the rapid synthesis of related cyclic oligomeric depsipeptides have also highlighted the effectiveness of a Mitsunobu-based esterification approach for forming C(sp³)-O ester bonds, a common linkage in depsipeptides which contain both amide and ester bonds. pnas.orgpnas.org This approach has been shown to be effective in oligomerization and macrocyclization processes, even allowing for modulation of ring-size selectivity through the use of salt additives. pnas.orgpnas.org The mechanism typically involves the activation of an alcohol by a phosphine (B1218219) and an azodicarboxylate, followed by nucleophilic displacement, often proceeding with inversion of stereochemistry at the carbon bearing the hydroxyl group. wikipedia.orgorganic-chemistry.org

Modern Peptide Coupling Reagents and Techniques

The formation of amide bonds is a central step in peptide synthesis, including the synthesis of cyclopeptolides which are composed primarily of amino acids. Efficient and low-racemization peptide coupling reagents are crucial for assembling the linear peptide or depsipeptide precursors before cyclization. Modern peptide synthesis employs a variety of coupling reagents designed to activate the carboxyl group of one amino acid or peptide fragment, allowing it to react with the amino group of another. iris-biotech.debachem.com

Historically, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) were widely used, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. iris-biotech.debachem.compeptide.com However, the need for stronger activating reagents and cleaner reactions, particularly in solid-phase peptide synthesis (SPPS) and for challenging couplings involving sterically hindered or N-methylated amino acids (which are present in this compound) jmb.or.kr, has led to the development of more advanced reagents. iris-biotech.debachem.com

Current peptide synthesis frequently utilizes phosphonium (B103445) and aminium (formerly uronium) salt-based reagents. iris-biotech.debachem.comsigmaaldrich.com Examples include:

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high reactivity and efficiency, particularly in rapid coupling protocols. peptide.comsigmaaldrich.commerckmillipore.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very efficient coupling reagent that, when used with HOBt, can significantly reduce racemization. peptide.com

PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): An effective reagent, particularly useful for cyclization reactions and couplings involving N-methylated amino acids. peptide.comsigmaaldrich.com

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneamino)oxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A highly reactive reagent with good stability, considered a standard for many applications, including industrial scale synthesis. iris-biotech.demerckmillipore.com

These reagents, often used in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), facilitate the formation of activated species (e.g., active esters) that react with the incoming amino group to form the peptide bond. bachem.comsigmaaldrich.commerckmillipore.com The choice of coupling reagent can significantly impact the reaction yield, purity, and the extent of racemization, which is a critical concern in peptide synthesis to maintain the stereochemical integrity of the product. iris-biotech.debachem.com For the synthesis of cyclopeptolides containing challenging couplings, such as those involving N-methylated residues, the selection of a suitable modern coupling reagent is paramount for successful assembly of the linear or appropriately protected precursor prior to the macrocyclization step.

Biological Activities and Cellular Mechanisms of Cyclopeptolide 1

Antifungal Biological Activity Spectrum and Specificity

Cyclopeptolide (B12752906) 1 exhibits a varied spectrum of antifungal activity, showing potency against certain fungal groups while displaying no activity against others. This specificity is crucial for understanding its potential applications and ecological role.

Potent Activity Against Plant Pathogenic Filamentous Fungi (Botrytis cinerea, Alternaria alternata, Magnaporthe grisea)

Cyclopeptolide 1 has shown potent antifungal activity against the plant pathogenic fungus Botrytis cinerea. jmb.or.krnih.govjelsciences.comtandfonline.comkoreascience.kr It also demonstrates moderate activity against Alternaria alternata and Magnaporthe grisea. jmb.or.krnih.govjelsciences.comtandfonline.comkoreascience.kr Research indicates that this compound can inhibit the conidial germination and germ tube growth of B. cinerea in a dose-dependent manner. jmb.or.kr Minimum inhibitory concentrations (MICs) have been reported, illustrating the levels at which this compound inhibits the growth of these fungi. For B. cinerea, B. elliptica, A. alternata, and M. grisea, an MIC of 33.3 µM has been reported. jmb.or.kr Moderate activity was observed against Colletotrichum acutatum and C. gloeosporioides with an MIC of 100 µM. jmb.or.kr

Here is a summary of the activity against these plant pathogenic filamentous fungi:

| Fungal Pathogen | Activity Level | Reported MIC (µM) |

| Botrytis cinerea | Potent | 33.3 |

| Alternaria alternata | Moderate | 33.3 |

| Magnaporthe grisea | Moderate | 33.3 |

| Botrytis elliptica | Potent | 33.3 |

| Colletotrichum acutatum | Moderate | 100 |

| Colletotrichum gloeosporioides | Moderate | 100 |

Activity Profile Against Yeasts and Yeast-like Fungi (Candida albicans, Aspergillus brasiliensis)

While early reports suggested this compound was primarily active against yeasts and yeast-like fungi, more recent studies focusing on the compound isolated from U. atrum highlight its potency against filamentous fungi. jmb.or.kr However, some derivatives of this compound have shown superior activity against yeasts in vitro at a pH of 6.5 compared to this compound itself, though this activity was not observed at a lower pH (4.5). nih.gov Research on other antifungal compounds provides context for activity against Candida albicans and Aspergillus species, noting that these fungi are common opportunistic pathogens. plos.orgbiomedpharmajournal.orgnih.gove3s-conferences.org Candida albicans is a major cause of invasive candidiasis and can show reduced vulnerability to existing antifungal drugs. nih.gov Aspergillus niger is a fungus known to produce ochratoxins and can cause deterioration in crops. e3s-conferences.org While specific data for this compound's activity against Aspergillus brasiliensis was not found in the provided context, Aspergillus species in general are medically significant fungi. plos.orgfrontiersin.orgmdpi.com

Absence of Activity Against Specific Fungal Pathogens (Fusarium oxysporum, Phytophthora infestans, Rhizoctonia solani)

Importantly, this compound has shown no activity up to a concentration of 100 µM against Fusarium oxysporum, Phytophthora infestans, and Rhizoctonia solani. jmb.or.kr This lack of activity against specific pathogens indicates a degree of selectivity in the fungicidal action of this compound. These fungi are known plant pathogens, with F. oxysporum and R. solani causing various plant diseases. core.ac.ukkoreascience.kr P. infestans is a notorious oomycete responsible for late blight in potatoes and tomatoes. fspublishers.org The fact that this compound is inactive against these particular species, while being effective against others like B. cinerea, suggests distinct differences in the cellular targets or mechanisms of resistance among fungal species.

Mechanistic Investigations of Antifungal Action

Understanding the mechanism by which this compound exerts its antifungal effects is crucial for its development as a potential control agent. While detailed studies specifically on the mechanism of this compound are limited in the provided text, general mechanisms of antifungal agents offer potential avenues for investigation.

Potential Cellular Targets in Fungi

Antifungal agents typically target essential components or processes in fungal cells that are distinct from host cells. Common targets include the fungal cell wall and cell membrane. nih.govsigmaaldrich.comebsco.com The fungal cell wall is a vital structure for viability and pathogenicity, primarily composed of chitin (B13524) and glucans. scielo.org.mxresearchgate.net The cell membrane contains ergosterol (B1671047), which is analogous to cholesterol in mammalian cells and is a common target for many antifungal drugs. plos.orgnih.govebsco.com

While the specific cellular target(s) of this compound are not explicitly detailed in the provided search results, its lipophilic nature due to a high portion of N-methylated amino acid residues might suggest interaction with fungal cell membranes. jmb.or.kr Other antifungal cyclopeptides and lipopeptides are known to act on the cell membrane or interfere with cell wall synthesis. nih.govsigmaaldrich.comresearchgate.netnih.gov For instance, echinocandins target the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall. nih.govresearchgate.net Polyenes bind to ergosterol in the plasma membrane, leading to membrane disruption. nih.govsigmaaldrich.comebsco.com

Research on a synthetic cyclopeptamine, A172013, which is structurally related to cyclopeptolides, showed that it rapidly accumulated in Candida albicans and was associated with both the cell wall and protoplasts. nih.gov This compound was found to be active against glucan synthesis in vitro. nih.gov While this is a different compound, it suggests that the cell wall or related processes could be potential targets for cyclopeptolide-like molecules.

Impact on Fungal Cellular Processes

The impact of this compound on fungal cellular processes appears to involve the inhibition of growth and germination in susceptible fungi. For Botrytis cinerea, this compound inhibits conidial germination and germ tube growth. jmb.or.kr This suggests an interference with the early stages of fungal development and infection.

General mechanisms by which antifungal agents impact fungal cells include disrupting cell wall synthesis, causing membrane damage, inhibiting ergosterol biosynthesis, or interfering with nucleic acid synthesis. nih.govebsco.com The observed dose-dependent inhibition of B. cinerea growth by this compound implies that the compound interferes with essential cellular processes required for proliferation. jmb.or.kr

Given the potential interaction with the cell membrane or cell wall components, this compound might affect processes related to maintaining cellular integrity, transport across the membrane, or cell wall remodeling necessary for growth and morphogenesis. frontiersin.orgmdpi.comscielo.org.mxresearchgate.net Further detailed mechanistic studies are needed to pinpoint the exact cellular processes disrupted by this compound.

Exploration of Cytotoxic Activities

The cytotoxic activities of cyclopeptolides, particularly SDZ 280-446, have been investigated, with a notable focus on their ability to overcome multidrug resistance in cancer cells.

In vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., A549, MIA PACA-2)

While some cyclopeptolides demonstrate direct cytotoxic effects, the research on SDZ 280-446 primarily highlights its capacity to enhance the effectiveness of existing chemotherapeutic agents in resistant cell lines rather than exhibiting potent standalone cytotoxicity against specific lines like A549 or MIA PACA-2. Studies on SDZ 280-446's ability to sensitize tumor cells to anticancer drugs have utilized various human cancer cell lines, including those derived from monocytic leukaemia, nasopharyngeal epithelial carcinoma, colon epithelial carcinoma, and ovary fibroblastoid carcinoma. nih.govcapes.gov.br These studies focus on the compound's role as a resistance modifier.

Insights into Multidrug Resistance (MDR) Reversal (as SDZ 280-446)

SDZ 280-446 has been identified as a potent agent for the circumvention of P-glycoprotein-mediated tumor cell multidrug resistance. psu.edunih.govcapes.gov.brtandfonline.comresearchgate.net Multidrug resistance poses a significant challenge in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein (P-gp) that reduce intracellular drug accumulation. tandfonline.com SDZ 280-446 has demonstrated the ability to restore the sensitivity of MDR cells to various anticancer drugs, including colchicine, vincristine, daunomycin/doxorubicin, and etoposide, across different cell lineages and species. nih.govcapes.gov.br

Research indicates that SDZ 280-446 is a highly effective chemosensitizer, comparable in potency to the cyclosporin (B1163) derivative SDZ PSC 833. nih.govcapes.gov.brresearchgate.net Both compounds are reported to be significantly more active in sensitizing MDR cells in vitro than cyclosporin A, a known modulator of MDR. nih.govcapes.gov.brresearchgate.net Low concentrations of SDZ 280-446 have been shown to restore cellular retention of drugs like daunomycin in MDR cells to levels observed in drug-sensitive parental cells. nih.govcapes.gov.brresearchgate.netbioscience.co.uk This suggests a mechanism involving the inhibition of drug efflux mediated by P-gp.

The efficacy of SDZ 280-446 in reversing MDR has also been demonstrated in vivo. In mouse models bearing MDR tumors, combined therapy with anticancer drugs and oral administration of SDZ 280-446 significantly prolonged survival compared to treatment with anticancer drugs alone. psu.edunih.govcapes.gov.brresearchgate.net

Summary of Relative In vitro MDR Reversal Potency

| Compound | Relative Potency (vs. Cyclosporin A) |

| SDZ 280-446 | Approximately 10 times more active |

| SDZ PSC 833 | Approximately 10 times more active |

| Cyclosporin A | Reference |

| Verapamil | Less active than Cyclosporin A |

| Quinidine | Less active than Cyclosporin A |

| Amiodarone | Less active than Cyclosporin A |

*Based on in vitro studies of P-glycoprotein-mediated MDR reversal. nih.govcapes.gov.brresearchgate.net

Ecological Role and Biocontrol Relevance

This compound plays a significant role in the ecological interactions of its producer organism, contributing to its potential as a biocontrol agent.

This compound as a Secondary Metabolite in Ulocladium atrum-Botrytis cinerea Interactions

This compound has been isolated as an antifungal substance from the saprophytic fungus Ulocladium atrum. nih.govjmb.or.krresearchgate.net Ulocladium atrum is recognized as a promising biological control agent for Botrytis cinerea, a ubiquitous plant pathogenic fungus responsible for significant crop damage. jmb.or.krsapub.orgjelsciences.comtandfonline.com The production of secondary metabolites with antifungal properties, such as this compound, is a key mechanism by which U. atrum exerts its antagonistic effects on B. cinerea.

Compound 1 (this compound) exhibits potent antifungal activity specifically against Botrytis cinerea. nih.govjmb.or.krresearchgate.net It also demonstrates moderate activity against other plant pathogenic fungi, including Alternaria alternata and Magnaporthe grisea. nih.govjmb.or.krresearchgate.net This targeted activity against B. cinerea underscores its ecological relevance in the competitive interactions between U. atrum and the pathogen.

Advanced Research Directions and Future Perspectives on Cyclopeptolide 1

Omics-Based Approaches for Novel Cyclopeptolide (B12752906) Discovery (e.g., Metabolomics, Genomics)

Omics-based approaches, including genomics, transcriptomics, and metabolomics, are powerful tools for the comprehensive study of biological systems and the discovery of natural products like cyclopeptolides. Genomics involves the systematic study of an organism's entire genome, providing insights into the genetic makeup and potential for producing secondary metabolites. slideshare.netisaaa.org Transcriptomics focuses on gene expression patterns, while metabolomics analyzes the complete set of small-molecule metabolites within a sample, offering a direct link to the phenotype. slideshare.netisaaa.org

Integrating these omics data types can provide a more comprehensive understanding of biosynthetic pathways and aid in the untargeted discovery of novel compounds. wur.nl Metabolomics, in particular, can be used to identify differences in metabolite profiles between samples, which can lead to the discovery of novel compounds or variations of known compounds. rsc.org While the search results did not provide specific examples of omics approaches directly applied to the discovery of Cyclopeptolide 1, the general principles and applications of these technologies in natural product discovery, particularly for cyclic peptides and lipopeptides, are well-established. rsc.orgmdpi.com For instance, metabolomics has been used in infectious diseases and drug discovery to understand host-pathogen interactions at the small-molecule level and screen for disease-specific biomarkers. rsc.org

Rational Design and Combinatorial Biosynthesis for Improved Bioactivity

Rational design and combinatorial biosynthesis are key strategies for modifying existing cyclopeptolides or creating novel analogs with improved bioactivity and pharmacokinetic properties. Rational design involves using structural information and understanding of structure-activity relationships to design targeted modifications to the molecule. uq.edu.au Combinatorial biosynthesis, on the other hand, leverages the modular nature of the enzymatic machinery involved in the synthesis of natural products, such as nonribosomal peptide synthetases (NRPSs), to generate libraries of analogs with structural variations. nih.gov

By exchanging or modifying specific enzymatic domains within the biosynthetic machinery, researchers can direct the synthesis of novel peptides with altered amino acid sequences or incorporated non-proteinogenic amino acids, potentially leading to improved activity or specificity. nih.gov This approach has been successfully applied to other cyclic lipopeptide antibiotics, providing a model for generating novel structures with potentially superior properties. nih.gov Rational design, guided by techniques like NMR amide temperature coefficients, can inform the synthesis of orally bioavailable cyclic peptides by considering factors influencing oral absorption and bioavailability, such as molecular weight, lipophilicity, hydrogen bond donors/acceptors, and rotatable bonds. uq.edu.au

Biotechnological Production and Strain Improvement of this compound

Biotechnological production and strain improvement are crucial for the efficient and cost-effective production of this compound, particularly for potential therapeutic applications. Strain improvement aims to enhance the metabolic capacities of microbial strains to increase the yield of desired products. ramauniversity.ac.inijrdo.org This can be achieved through various methods, including classical mutagenesis and selection, recombination, and recombinant DNA technology. ramauniversity.ac.inijrdo.orgslideshare.net

Techniques such as random mutagenesis, followed by high-throughput screening, can be used to isolate strains with improved productivity or desirable characteristics. nih.gov Genetic engineering allows for targeted modifications of the biosynthetic pathways to enhance product yield, introduce new genetic properties, or eliminate the production of interfering compounds. ramauniversity.ac.inijrdo.org Optimizing culture conditions, including temperature, pH, nutrient sources, and fermentation techniques (like submerged fermentation), also plays a significant role in maximizing production. dpu.edu.in While specific details on the biotechnological production and strain improvement of this compound were not extensively found, the general principles and techniques applied to the production of other microbial metabolites and cyclic peptides are relevant. ijrdo.orgslideshare.netnih.govdpu.edu.in

Integration of Computational Chemistry and Machine Learning in Structure-Activity Prediction

The integration of computational chemistry and machine learning is transforming the process of structure-activity relationship (SAR) prediction for small molecules and peptides, including cyclopeptolides. Quantitative Structure-Activity Relationship (QSAR) models use computational methods to establish relationships between the chemical structures of compounds and their biological activities. drugtargetreview.comresearchgate.netarxiv.org Machine learning algorithms are increasingly employed to build these models, enabling the prediction of biological properties based solely on molecular structure. drugtargetreview.comresearchgate.netarxiv.orgnih.gov

Various machine learning techniques, such as support vector machines, random forests, artificial neural networks, and deep neural networks, are used in QSAR studies. researchgate.netarxiv.orgmdpi.com These methods can analyze large datasets of compounds and their activities to identify key structural features that influence biological response. researchgate.netnih.gov Computational chemistry methods, including molecular modeling and quantum-chemical calculations, can provide detailed information about the 3D structure and electronic properties of this compound, which can be used as descriptors in QSAR models. nih.govmdpi.com The combination of these approaches can expedite the screening of chemical libraries, prioritize compounds with desired activities, and provide insights for rational design efforts. researchgate.netarxiv.org

Exploration of Novel Biological Functions and Therapeutic Applications

Ongoing research is focused on exploring novel biological functions and potential therapeutic applications of this compound and related cyclic peptides. Cyclic peptides and depsipeptides have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, antibacterial, antifungal, and anti-tumor properties. mdpi.comacs.orgresearchgate.net

Specific examples of cyclic depsipeptides, such as KZR-8445, have shown potent inhibition of pro-inflammatory cytokine secretion and efficacy in animal models of rheumatoid arthritis by targeting the Sec61 translocon. nih.gov Other cyclic peptides and depsipeptides have been explored for their activity against various diseases and targets. researchgate.netnih.gov Future research on this compound will likely involve high-throughput screening in various biological assays to identify new activities. Furthermore, studies focusing on its mechanism of action at the molecular level will be crucial for understanding its potential therapeutic uses and guiding further development.

Q & A

Q. What experimental frameworks are recommended for designing studies on Cyclopeptolide 1’s bioactivity?

A PECO/PICOT framework (Population: microbial/fungal strains; Exposure: this compound; Comparison: standard antifungals; Outcome: inhibition efficacy) ensures methodological rigor. For antifungal studies, include minimum inhibitory concentration (MIC) assays and time-kill kinetics. Use marine-derived fungal models (Cochliobolus lunatus) as primary sources .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing fermentation conditions (e.g., media pH, temperature), purification steps (HPLC parameters), and spectroscopic characterization (NMR, HRMS). Provide raw data in supplementary materials and cross-reference known compounds (e.g., Penicillium chrysogenum metabolites) .

Q. What are the primary challenges in isolating this compound from marine fungi?

Challenges include low yield optimization, contamination risks during fermentation, and structural similarity to co-eluting compounds. Address these via orthogonal purification (size exclusion + reverse-phase chromatography) and LC-MS/MS dereplication against natural product databases .

Advanced Research Questions

Q. How can contradictory data on this compound’s antifungal efficacy be resolved?

Perform meta-analysis of dose-response curves across studies, accounting for variables like fungal strain variability (e.g., Candida albicans vs. Aspergillus fumigatus) and assay conditions (broth microdilution vs. agar diffusion). Use statistical tools (ANOVA with post-hoc tests) to identify confounding factors .

Q. What methodologies are suitable for elucidating this compound’s biosynthetic pathway?

Combine genomic (gene cluster mining via antiSMASH), transcriptomic (RNA-seq under stress conditions), and metabolomic (NMR-based pathway mapping) approaches. Validate through heterologous expression in model fungi (e.g., Aspergillus nidulans) .

Q. How should researchers design studies to investigate this compound’s mechanism of action?

Use proteomic profiling (SILAC labeling) to identify target proteins and validate via CRISPR-Cas9 knockout strains. Include controls for membrane permeability (propidium iodide uptake) and reactive oxygen species (ROS) assays to differentiate between static and cidal effects .

Methodological Considerations Table

Data Contradiction Analysis Framework

Identify Variables : Compare fungal strains, assay protocols, and compound purity across studies.

Statistical Reconciliation : Apply multivariate regression to isolate significant factors (e.g., pH-dependent stability).

Experimental Replication : Reproduce conflicting studies under standardized conditions (CLSI guidelines) .

Literature Review Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.